molecular formula C12H5BrN2O2S2 B13928326 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13928326
M. Wt: 353.2 g/mol
InChI Key: BRBXABKDBGYCOP-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile typically involves multiple steps, including bromination, cyclization, and nitrile formation. One common method involves the bromination of thiophene derivatives followed by cyclization with appropriate reagents to form the thieno[2,3-b]pyridine core.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromothiophen-2-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile include other thieno[2,3-b]pyridine derivatives and bromothiophene-containing compounds. These compounds share similar structural features but may differ in their functional groups, leading to variations in their chemical reactivity and biological activities. Some examples include:

These compounds highlight the diversity and potential of bromothiophene derivatives in various scientific and industrial applications.

Properties

Molecular Formula

C12H5BrN2O2S2

Molecular Weight

353.2 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)-4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C12H5BrN2O2S2/c13-8-2-1-7(19-8)6-4-18-12-9(6)10(16)5(3-14)11(17)15-12/h1-2,4H,(H2,15,16,17)

InChI Key

BRBXABKDBGYCOP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC3=C2C(=C(C(=O)N3)C#N)O

Origin of Product

United States

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